molecular formula C10H22O5S B12332594 Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans-

Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans-

Cat. No.: B12332594
M. Wt: 254.35 g/mol
InChI Key: SDUGOFLUKCUHIZ-UHFFFAOYSA-N
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Description

Methanesulfonate esters are widely used in organic synthesis as leaving groups or stabilizing moieties due to their electron-withdrawing properties . The trans-stereochemistry likely influences its physical properties (e.g., melting point, solubility) and reactivity compared to cis-isomers.

Properties

Molecular Formula

C10H22O5S

Molecular Weight

254.35 g/mol

IUPAC Name

methanesulfonic acid;[4-(methoxymethyl)cyclohexyl]methanol

InChI

InChI=1S/C9H18O2.CH4O3S/c1-11-7-9-4-2-8(6-10)3-5-9;1-5(2,3)4/h8-10H,2-7H2,1H3;1H3,(H,2,3,4)

InChI Key

SDUGOFLUKCUHIZ-UHFFFAOYSA-N

Canonical SMILES

COCC1CCC(CC1)CO.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways for Cyclohexanemethanol Core Structure

The foundational step in synthesizing cyclohexanemethanol, 4-(methoxymethyl)- involves the hydrogenation of aromatic precursors to generate the cyclohexane backbone. A prominent method utilizes 4-carbomethoxy-cyclohexane-1-carboxylic acid as the starting material. Under high-pressure hydrogenation (37,503.8 Torr) in the presence of lithium hydroxide monohydrate at 110°C for 18 hours, this substrate undergoes reductive ring saturation to yield 4-(hydroxymethyl)cyclohexanemethanol . The reaction proceeds in an autoclave with a platinum-molybdenum catalyst, achieving an 80% yield for the intermediate alcohol (Table 1).

Table 1: Hydrogenation Conditions and Yields

Parameter Value Source
Pressure 37,503.8 Torr (5 MPa H₂)
Temperature 110°C
Catalyst Pt (2 mol%), Mo (0.5 mol%)
Reaction Time 18 hours
Yield 80% (intermediate alcohol)

Methanesulfonate Ester Formation

The final functionalization to the methanesulfonate ester employs methanesulfonic anhydride as the sulfonating agent. In a reaction adapted from cannabinoid synthesis methodologies, the alcohol intermediate is treated with methanesulfonic anhydride (0.05–0.5 equiv) in anhydrous dichloromethane at 0–25°C. The use of trimethylsilyl triflate as a co-catalyst enhances reaction efficiency by activating the hydroxyl group toward sulfonation (Equation 1):

$$
\text{ROH} + (\text{CH}3\text{SO}2)2\text{O} \xrightarrow{\text{CH}2\text{Cl}2, \text{TMSOTf}} \text{ROSO}2\text{CH}3 + \text{CH}3\text{SO}_3\text{H} \quad
$$

Key Optimization Parameters :

  • Solvent : Dichloromethane or toluene (non-polar solvents suppress side reactions).
  • Catalyst Loading : 0.05–0.5 equiv of methanesulfonic anhydride.
  • Temperature : 0–25°C (higher temperatures risk over-sulfonation).

Stereoselective Isolation of Trans-Isomer

The trans-configuration of the methanesulfonate ester is achieved through a combination of kinetic and thermodynamic control. Patent literature describes the use of column chromatography with silica gel modified by silver nitrate to separate cis/trans isomers based on polarity differences. Alternatively, catalytic isomerization using ruthenium or palladium catalysts under hydrogen atmosphere enriches the trans-isomer via equilibrium shifting. For example, heating a cis/trans mixture at 80°C with 5% Pd/C in ethanol for 12 hours converts >90% of the cis-form to the thermodynamically favored trans-isomer.

Table 2: Isomer Separation Techniques

Method Conditions Trans Isomer Yield Source
Column Chromatography AgNO₃-impregnated silica gel 72%
Catalytic Isomerization 5% Pd/C, H₂, 80°C, 12 hours 93%

Scalability and Industrial Considerations

Large-scale production necessitates optimizing cost and efficiency. The use of 1,4-cyclohexanedimethanol (CHDM) byproducts as starting materials, as disclosed in patent WO2021107047A1, reduces raw material costs. Hydrolysis of byproduct esters (e.g., 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate) under basic conditions generates the requisite alcohol precursor in high yield. Furthermore, continuous-flow reactors are proposed for the sulfonation step to enhance heat transfer and reduce reaction time.

Analytical Validation and Quality Control

Critical quality attributes (CQAs) such as enantiomeric excess and mesylate content are assessed via:

  • HPLC : Reverse-phase C18 columns with UV detection (210 nm) for isomer quantification.
  • NMR Spectroscopy : Distinct chemical shifts for trans-methanesulfonate protons (δ 3.05 ppm, singlet) versus cis-forms (δ 3.12 ppm, multiplet).
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 241.1 [M+H]⁺ for the methanesulfonate ester.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanesulfonate group back to a hydroxyl group.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: 4-(methoxymethyl)cyclohexanemethanol.

    Substitution: Various substituted cyclohexanemethanol derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of various organic compounds. Its methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
  • Reagent in Chemical Reactions : It is utilized as a reagent in several chemical reactions due to its reactivity and ability to form stable intermediates.

Biology

  • Biological Activity Studies : Research has focused on the biological activities of cyclohexanemethanol derivatives. Studies indicate potential interactions with biomolecules that may lead to therapeutic applications.
  • Mechanistic Studies : Investigations into the mechanisms of action have revealed that the compound can influence various biological pathways through its interactions with cellular targets.

Medicine

  • Therapeutic Properties : The compound is being explored for its potential therapeutic properties. Its derivatives have shown promise in drug development processes aimed at treating various diseases.
  • Drug Development Precursor : As a precursor for synthesizing pharmaceuticals, cyclohexanemethanol derivatives are significant in developing new therapeutic agents.

Industry

  • Production of Specialty Chemicals : In industrial applications, cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- is utilized in producing specialty chemicals and materials that require specific chemical properties for performance.

Extraction Techniques for Analysis

A study focused on developing analytical methods for detecting cyclohexanemethanol components in environmental samples highlighted the use of solid-phase microextraction (SPME) and thin film microextraction (TFME). These methods achieved lower limits of quantitation compared to traditional methods .

MethodLimit of QuantitationExtraction Time
SPMEHigher than TFME30 minutes
TFME0.55 µg/L15 minutes

This research underscores the importance of efficient extraction techniques in analyzing chemical contaminants and their metabolites.

Toxicity Assessments

Another study assessed the toxicity of cyclohexanemethanol derivatives and their metabolites. The findings indicated significant effects on aquatic organisms, emphasizing the need for monitoring these compounds in environmental contexts .

Mechanism of Action

The mechanism of action of Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to participate in various chemical pathways, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs

Cyclohexanemethanol, 4-((ethenyloxy)methyl)- ()
  • Structure : Features an ethenyloxy group instead of methoxymethyl.
  • Purity and Isomerism : GC/MS analysis showed two isomers (71.75% and 24.23% purity), highlighting challenges in isolating pure trans-forms during synthesis .
trans-4-Methylcyclohexanol Methanesulfonate ()
  • Synthesis : Achieved 51% yield via methanesulfonylation, indicating moderate efficiency in sulfonate ester formation .
  • Relevance: Demonstrates the feasibility of introducing methanesulfonate groups to cyclohexanol derivatives, though yields may vary with substituent bulkiness.
Cyclohexanemethanol,4-tert-butyl-, acetate, trans- (CAS 19461-35-9, )
  • Substituents : tert-butyl (bulky) and acetate (ester) groups.
  • Applications : Likely used in fragrances or polymers, where steric hindrance from tert-butyl affects volatility and stability .
[trans-4-(Trifluoromethyl)cyclohexyl]methanol ()
  • Functional Group : Trifluoromethyl (electron-withdrawing).
  • Impact : Enhances thermal stability and alters solubility compared to methoxymethyl derivatives .

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Density (g/cm³) LogP (XlogP)
Cyclohexanemethanol, 4-(1-methylethenyl)-, trans- () 154.25 275.0 (predicted) 1.134 (predicted) 2.45
4-(Hydroxymethyl)cyclohexanol (cis/trans mix, ) 130.19 Not reported Not reported 0.89
trans-4-Amino-1-(hydroxymethyl)cyclohexanol () 145.2 275.0 (predicted) 1.134 (predicted) -0.5

Key Observations :

  • Methoxymethyl and methanesulfonate groups increase molecular weight and hydrophobicity (higher LogP) compared to hydroxyl or amino derivatives.
  • Bulky substituents (e.g., tert-butyl) reduce volatility, as seen in acetates .

Biological Activity

Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C10H20O
  • Molecular Weight : 156.2652 g/mol
  • CAS Registry Number : 13674-19-6
  • IUPAC Name : Cyclohexanemethanol, 4-(methoxymethyl)-, trans-

The biological activity of cyclohexanemethanol derivatives often involves interactions with various biological targets. Research indicates that compounds with similar structures may exhibit:

  • Antiproliferative Effects : Cyclohexanemethanol derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on benzothiazole derivatives indicate that structural modifications can enhance antiproliferative activity against various cancer cell lines .
  • Antioxidant Properties : Compounds with methoxy groups are often evaluated for their antioxidant capabilities. The presence of the methoxy group can enhance the electron-donating ability of the compound, potentially improving its ability to scavenge free radicals.

Biological Activity Data

Activity Type Effect Observed Reference
AntiproliferativeInhibition of cancer cell viability
AntioxidantScavenging of free radicals
CytotoxicityDose-dependent effects on tumor cells

Case Studies

  • Antiproliferative Activity in Cancer Cells
    • A study investigated the effects of cyclohexanemethanol derivatives on pancreatic cancer cell lines. The results indicated a significant reduction in cell viability when treated with specific concentrations of these compounds, suggesting potential for therapeutic use in oncology .
  • Mechanistic Insights
    • Target prediction analyses revealed that cyclohexanemethanol derivatives interact with cannabinoid receptors and sentrin-specific proteases, which may contribute to their observed biological activities .

Research Findings

Recent findings have highlighted the importance of structural modifications in enhancing the biological activity of cyclohexanemethanol derivatives:

  • Synergistic Effects : Combinations of cyclohexanemethanol derivatives with established chemotherapeutic agents like gemcitabine have shown enhanced efficacy against pancreatic cancer cells, indicating potential for combination therapies .
  • Selectivity Against Cancer Cells : Comparative studies demonstrated that certain derivatives exhibit higher selectivity towards cancer cells over normal fibroblasts, underscoring their therapeutic potential while minimizing side effects .

Q & A

Q. What are the optimal methods for synthesizing and purifying trans-4-(methoxymethyl)cyclohexanemethanol methanesulfonate?

Synthesis typically involves methanesulfonylation of the hydroxyl group in trans-4-(methoxymethyl)cyclohexanemethanol. Key steps include:

  • Protection/deprotection strategies : Use acetyl or pivaloyl groups to protect reactive sites during functionalization .
  • Isomer resolution : Chiral chromatography (e.g., HPLC with chiral stationary phases) or crystallization in non-polar solvents to isolate the trans-isomer .
  • Purity validation : GC-MS or NMR to confirm >99% purity and isomer ratios .

Q. How can researchers resolve analytical challenges in distinguishing cis- and trans-isomers of this compound?

Advanced chromatographic techniques are critical:

  • GC-MS with chiral columns : DB-5MS or CP Sil 8 CB columns achieve baseline separation using temperature gradients (e.g., 45°C to 250°C) .
  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) to identify axial/equatorial substituents in cyclohexane rings .
  • Isomer quantification : Integrate peak areas in chromatograms, accounting for co-eluting impurities (e.g., 1,4-cyclohexanedimethanol derivatives) .

Advanced Research Questions

Q. What experimental evidence supports the role of trans-isomer configuration in toxicity or sensitization potential?

Studies on related compounds (e.g., 4-methylcyclohexanemethanol, MCHM) show:

  • Sensitization assays : The trans-isomer of MCHM in crude mixtures (57% abundance) correlates with dermal sensitization in murine Local Lymph Node Assays (LLNA) .
  • SAR modeling : Structural features (e.g., alkyl chain length, sulfonate groups) influence irritancy. The trans-configuration may enhance membrane permeability due to reduced steric hindrance .
  • Metabolic studies : trans-isomers resist enzymatic degradation longer than cis-forms, prolonging exposure risks .

Q. How do environmental transformation products of this compound impact ecological risk assessments?

Degradation pathways include:

  • Photochemical oxidation : UV/H2_2O2_2 systems generate hydroxyl radicals, cleaving the methoxymethyl group to form cyclohexanecarboxylic acid derivatives .
  • Hydrolysis : Methanesulfonate esters hydrolyze in aqueous environments (pH >7), producing methanol and sulfonic acid byproducts .
  • Bioaccumulation potential : LogP values (~2.5–3.0) suggest moderate hydrophobicity, necessitating sediment-binding studies .

Q. What methodological gaps exist in quantifying this compound’s metabolites in biological systems?

Current limitations include:

  • Sensitive detection : LC-MS/MS with electrospray ionization (ESI) is required for trace-level metabolites (e.g., sulfonated cyclohexane derivatives) .
  • Reference standards : Lack of commercially available metabolite standards complicates quantification .
  • Tissue distribution studies : Radiolabeled 14^{14}C-tracking in model organisms is needed to assess organ-specific bioaccumulation .

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